molecular formula C26H21F3N4O2 B11084421 2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11084421
M. Wt: 478.5 g/mol
InChI Key: CBMICTQYUNVQEZ-UHFFFAOYSA-N
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Description

2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline precursors, followed by their coupling under specific conditions to form the spiro structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted indole derivatives.

Scientific Research Applications

2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-amino-7’,7’-dimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its spiro structure, which imparts unique chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C26H21F3N4O2

Molecular Weight

478.5 g/mol

IUPAC Name

2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C26H21F3N4O2/c1-24(2)11-19-21(20(34)12-24)25(14-7-3-5-9-17(14)32-23(25)35)16(13-30)22(31)33(19)18-10-6-4-8-15(18)26(27,28)29/h3-10H,11-12,31H2,1-2H3,(H,32,35)

InChI Key

CBMICTQYUNVQEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC=C5C(F)(F)F)N)C#N)C

Origin of Product

United States

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